molecular formula C15H12ClN B11761663 4-Chloro-2-(p-tolylethynyl)aniline

4-Chloro-2-(p-tolylethynyl)aniline

Cat. No.: B11761663
M. Wt: 241.71 g/mol
InChI Key: BRSYQTXPIQOVKG-UHFFFAOYSA-N
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Description

4-Chloro-2-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12ClN It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a p-tolylethynyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(p-tolylethynyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and p-tolylacetylene.

    Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of 4-chloroaniline with p-tolylacetylene. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an organic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(p-tolylethynyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the p-tolylethynyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., NaOH), solvents (e.g., ethanol).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone).

    Reduction Reactions: Reducing agents (e.g., H2/Pd, NaBH4), solvents (e.g., ethanol).

Major Products Formed

    Substitution Reactions: Substituted aniline derivatives.

    Oxidation Reactions: Ketones or carboxylic acids.

    Reduction Reactions: Amines.

Scientific Research Applications

4-Chloro-2-(p-tolylethynyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(p-tolylethynyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The p-tolylethynyl group can enhance the compound’s binding affinity to its target, while the chlorine atom may influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a p-tolylethynyl group.

    2-(p-Tolylethynyl)aniline: Lacks the chlorine atom at the 4-position.

    4-Chloroaniline: Lacks the p-tolylethynyl group.

Uniqueness

4-Chloro-2-(p-tolylethynyl)aniline is unique due to the presence of both the chlorine atom and the p-tolylethynyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

4-chloro-2-[2-(4-methylphenyl)ethynyl]aniline

InChI

InChI=1S/C15H12ClN/c1-11-2-4-12(5-3-11)6-7-13-10-14(16)8-9-15(13)17/h2-5,8-10H,17H2,1H3

InChI Key

BRSYQTXPIQOVKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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